Cas no 921557-61-1 (3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide)

3-Chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a chloro-methoxy-substituted benzene ring linked to an indole scaffold. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting biologically relevant pathways due to its structural complexity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring enhances its reactivity in selective chemical transformations. The indole core, coupled with the sulfonamide moiety, may confer binding affinity for enzyme active sites, making it valuable in medicinal chemistry research. Its well-defined structure allows for precise modifications, supporting the development of novel therapeutic agents.
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide structure
921557-61-1 structure
商品名:3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
CAS番号:921557-61-1
MF:C17H17ClN2O4S
メガワット:380.845882177353
CID:6262043
PubChem ID:41342461

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
    • 921557-61-1
    • SR-01000911426-1
    • 3-chloro-N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzenesulfonamide
    • F2256-0073
    • SR-01000911426
    • 3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxybenzenesulfonamide
    • AKOS024631966
    • インチ: 1S/C17H17ClN2O4S/c1-3-20-15-6-4-12(8-11(15)9-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-8,10,19H,3,9H2,1-2H3
    • InChIKey: JJLYNADVJXDTJQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)S(NC1C=CC2=C(C=1)CC(N2CC)=O)(=O)=O)OC

計算された属性

  • せいみつぶんしりょう: 380.0597559g/mol
  • どういたいしつりょう: 380.0597559g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 594
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 84.1Ų

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2256-0073-75mg
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2256-0073-10μmol
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2256-0073-5μmol
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2256-0073-30mg
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2256-0073-20mg
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2256-0073-25mg
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2256-0073-15mg
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2256-0073-50mg
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2256-0073-100mg
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2256-0073-2μmol
3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide
921557-61-1 90%+
2μl
$57.0 2023-05-16

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide 関連文献

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamideに関する追加情報

Latest Research Brief on 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide (CAS: 921557-61-1)

The compound 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide (CAS: 921557-61-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique indole and benzene sulfonamide scaffold, has been investigated for its biological activity, particularly in the context of enzyme inhibition and targeted therapy. Recent studies have explored its mechanism of action, pharmacokinetics, and potential as a lead compound in drug development.

One of the key areas of research has focused on the compound's ability to modulate specific enzymatic pathways. Preliminary findings suggest that 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide exhibits potent inhibitory activity against certain kinases and sulfotransferases, which are implicated in various disease states, including cancer and inflammatory disorders. Structural-activity relationship (SAR) studies have highlighted the importance of the chloro and methoxy substituents in enhancing binding affinity and selectivity.

In vitro and in vivo studies have further elucidated the compound's pharmacokinetic profile. Researchers have reported favorable absorption and distribution properties, with moderate plasma protein binding and acceptable metabolic stability. These characteristics make it a promising candidate for further optimization and preclinical development. Additionally, recent computational modeling efforts have provided insights into the compound's binding modes and interactions with target proteins, facilitating the design of more potent analogs.

The therapeutic potential of 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide has been explored in the context of oncology. Studies have demonstrated its efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Notably, the compound has shown synergistic effects when combined with existing chemotherapeutic agents, suggesting its potential as part of combination therapy regimens. Further investigations are underway to evaluate its safety profile and efficacy in animal models.

Beyond oncology, recent research has also investigated the compound's applications in other therapeutic areas. For instance, its anti-inflammatory properties have been explored in models of autoimmune diseases, where it has shown promise in reducing cytokine production and mitigating tissue damage. These findings underscore the versatility of 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide as a multifunctional pharmacophore.

In conclusion, the latest research on 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxybenzene-1-sulfonamide (CAS: 921557-61-1) highlights its significant potential as a therapeutic agent across multiple disease areas. Ongoing studies aim to further optimize its properties and advance it through the drug development pipeline. The compound's unique structural features and broad biological activity make it a valuable subject of continued investigation in the field of chemical biology and medicinal chemistry.

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